Part 1: Chemical Identity and Physicochemical Properties
Part 1: Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 3,4-Dibromo-5-(trifluoromethyl)aniline
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate 3,4-Dibromo-5-(trifluoromethyl)aniline. We will delve into its chemical identity, plausible synthetic strategies, the significance of its structural motifs in modern drug design, and essential safety protocols. This document is structured to provide not just data, but a foundational understanding of the compound's chemical behavior and potential applications, grounded in established scientific principles.
Molecular Structure and Identification
3,4-Dibromo-5-(trifluoromethyl)aniline is a polysubstituted aromatic amine. Its structure is characterized by an aniline core with two bromine atoms at positions 3 and 4, and a trifluoromethyl (-CF₃) group at position 5, relative to the amino (-NH₂) group at position 1.
A thorough search of major chemical databases, including CAS, PubChem, and commercial supplier catalogs, does not yield a specific, registered CAS number for the 3,4-Dibromo-5-(trifluoromethyl)aniline isomer. This suggests that the compound is either a novel chemical entity or a rare, non-commercial intermediate. For the purpose of this guide, its identity is established by its IUPAC name and molecular structure.
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IUPAC Name: 3,4-Dibromo-5-(trifluoromethyl)aniline
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Molecular Formula: C₇H₄Br₂F₃N
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Molecular Weight: 318.92 g/mol
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Canonical SMILES: C1=C(C(=C(C=C1N)Br)Br)C(F)(F)F
Physicochemical Properties
In the absence of experimental data for this specific isomer, the following properties are predicted based on computational models and comparison with structurally related compounds, such as 3-Bromo-5-(trifluoromethyl)aniline (CAS 54962-75-3) and various dibromoanilines. These values should be considered estimates pending empirical validation.
| Property | Predicted Value / Characteristic | Justification / Comparative Data |
| Appearance | Off-white to brownish solid | Based on related bromo- and trifluoromethyl-anilines.[1] |
| Melting Point | 60-80 °C | Increased molecular weight and symmetry compared to mono-bromo isomers (e.g., 4-Bromo-3-(trifluoromethyl)aniline, m.p. 48-50 °C) suggest a higher melting point.[1] |
| Boiling Point | > 250 °C | Expected to be significantly higher than mono-bromo analogs due to increased mass and polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMF, DCM, Ethyl Acetate, Methanol). | Typical for halogenated aromatic compounds. The polar amine group provides some affinity for polar solvents, while the aromatic ring and halogens enhance solubility in non-polar solvents. |
| pKa | ~1.0 - 2.0 | The presence of three strong electron-withdrawing groups (-Br x2, -CF₃) is expected to significantly decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). |
| LogP | ~4.0 - 4.5 | The two bromine atoms and the trifluoromethyl group substantially increase lipophilicity. |
Part 2: Synthesis and Regiochemical Analysis
The synthesis of 3,4-Dibromo-5-(trifluoromethyl)aniline is non-trivial due to the complex interplay of substituent directing effects on the aromatic ring. A direct, one-pot dibromination of a simple precursor is unlikely to yield the desired isomer with high selectivity.
Analysis of Electrophilic Substitution
In an electrophilic aromatic substitution reaction (such as bromination), the existing substituents govern the position of the incoming electrophile:
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Amino (-NH₂) group: A powerful activating group and an ortho, para-director.
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Trifluoromethyl (-CF₃) group: A strong deactivating group and a meta-director.
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Bromo (-Br) group: A deactivating group and an ortho, para-director.
A simple starting material like 3-(trifluoromethyl)aniline (with -NH₂ at C1 and -CF₃ at C3) would direct a first bromination primarily to the C4 or C6 positions, para or ortho to the strongly activating amino group.[2] A subsequent second bromination on the resulting 4-bromo-3-(trifluoromethyl)aniline would then be directed to the C2 or C6 positions by the powerful -NH₂ group, making the formation of a 3,4-dibromo product highly improbable via this route.
Proposed Multi-Step Synthetic Pathway
A more plausible route would involve a carefully planned, multi-step synthesis to control the regiochemistry. The following hypothetical pathway is proposed to achieve the desired substitution pattern.
Caption: A proposed multi-step workflow for the synthesis of the target molecule.
Hypothetical Experimental Protocol
This protocol is a conceptual outline and would require extensive optimization and experimental verification.
Step 1: Protection of 3-Bromo-5-nitroaniline
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Dissolve 3-Bromo-5-nitroaniline (1.0 eq.) in glacial acetic acid.
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Add acetic anhydride (1.1 eq.) and a catalytic amount of sulfuric acid.
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Heat the mixture to 50°C for 2 hours.
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Cool the reaction and pour it onto ice water to precipitate the protected product, N-(3-Bromo-5-nitrophenyl)acetamide. Filter and dry the solid.
Step 2: Regioselective Bromination
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Dissolve the protected acetanilide (1.0 eq.) in N,N-dimethylformamide (DMF).
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Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature. The acetamido group will direct bromination to its para-position (C4 of the original aniline).
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Stir for 3-4 hours until TLC analysis shows consumption of the starting material.[1]
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Work up by pouring into water, extracting with ethyl acetate, and purifying by column chromatography to yield N-(3,4-Dibromo-5-nitrophenyl)acetamide.
Step 3 & 4: Conversion of Nitro Group to Trifluoromethyl Group
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Reduce the nitro group of the product from Step 2 to an amine using a standard method (e.g., SnCl₂/HCl or H₂/Pd-C).
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Convert the newly formed amine to a trifluoromethyl group. This is a complex transformation. A plausible, though challenging, route involves a Sandmeyer-type reaction to install an iodo group, followed by a trifluoromethylation reaction with a suitable reagent like CuCF₃.
Step 5: Deprotection
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Hydrolyze the acetamido protecting group by refluxing the product from the previous step in aqueous hydrochloric acid.
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Neutralize the mixture with a base (e.g., NaOH) to precipitate the final product.
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Filter, wash with water, and purify by recrystallization or column chromatography to yield 3,4-Dibromo-5-(trifluoromethyl)aniline.
Part 3: Applications in Research and Drug Development
While this specific isomer is not widely cited, its structural components—the bromo-aniline scaffold and the trifluoromethyl group—are of immense importance in medicinal chemistry.
The Role of the Trifluoromethyl Group
The -CF₃ group is a bioisostere for groups like methyl or chloro but possesses unique electronic properties. Its incorporation into drug candidates is a key strategy to enhance:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug.
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Lipophilicity: The -CF₃ group significantly increases the lipophilicity (LogP) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
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Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups and modify hydrogen bonding capabilities, potentially leading to stronger and more selective interactions with biological targets like enzymes or receptors.[3]
The Utility of the Bromo-Aniline Scaffold
The aniline amine provides a nucleophilic handle for amide bond formation, alkylation, or diazotization. The bromine atoms are exceptionally versatile functional groups for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.
Caption: Versatility of the bromo-aniline scaffold in drug discovery.
These reactions allow chemists to append a wide variety of molecular fragments, building complex molecules with tailored biological activities. For example, related compound 4-Bromo-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of S1P1 receptor agonists.[4]
Part 4: Safety and Handling
No specific safety data sheet (SDS) exists for 3,4-Dibromo-5-(trifluoromethyl)aniline. The following guidance is inferred from data on analogous compounds, such as dibromoanilines and trifluoromethylanilines. This compound should be treated as hazardous and handled only by trained personnel.
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Hazard Classification (Predicted):
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Acute Toxicity, Oral (Category 3/4)
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Skin Corrosion/Irritation (Category 2)
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Serious Eye Damage/Irritation (Category 1/2A)
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Specific Target Organ Toxicity - Repeated Exposure (Category 2)
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Hazardous to the Aquatic Environment, Chronic (Category 1/2)
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Personal Protective Equipment (PPE):
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Engineering Controls: Use only in a well-ventilated chemical fume hood.
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
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Respiratory Protection: If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
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First Aid Measures:
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Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
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Storage and Disposal:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
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Dispose of this material as hazardous waste in accordance with local, state, and federal regulations.
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Part 5: References
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Fox, G. J., et al. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses Procedure. [Online]. Available at: [Link]
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Pan, S., et al. (2006). A monoselective sphingosine-1-phosphate receptor-1 agonist prevents allograft rejection in a stringent rat heart transplantation model. Chem Biol., 13(11), 1227-34.
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PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Online]. Available at: [Link]
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Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline. [Online]. Available at:
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Zaka, M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 253.
